molecular formula C11H17NO4 B13646524 Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13646524
M. Wt: 227.26 g/mol
InChI Key: GOFMUSYMHNTSDS-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol This compound is characterized by its bicyclic structure, which includes an oxo group, an oxa group, and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method includes the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. This process often involves the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of high-pressure reactions, stable isotope-labeled compounds, and advanced analytical techniques are often employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Substitution reactions are common, especially at the azabicyclo moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3

InChI Key

GOFMUSYMHNTSDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1C(=O)O2

Origin of Product

United States

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